molecular formula C16H12O4 B14942057 8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one

8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one

Cat. No.: B14942057
M. Wt: 268.26 g/mol
InChI Key: BLKFFRACXNUWCT-UHFFFAOYSA-N
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Description

8-Phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isobenzofuran core, followed by the introduction of the dioxin ring and the phenyl group. Key steps may include:

    Formation of the Isobenzofuran Core: This can be achieved through cyclization reactions involving ortho-substituted benzoic acids or their derivatives.

    Introduction of the Dioxin Ring: This step often involves the use of dihydroxy compounds and appropriate dehydrating agents to form the dioxin ring.

    Phenyl Group Addition: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated reaction systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the dioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Functionalized derivatives with new substituents on the aromatic or dioxin rings.

Scientific Research Applications

8-Phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 8-phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    8-Phenylisobenzofuran: Lacks the dioxin ring, making it less complex.

    2,3-Dihydro[1,4]dioxino[2,3-f]isobenzofuran: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness

8-Phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one is unique due to its fused ring structure, which combines the properties of isobenzofuran, dioxin, and phenyl groups

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

8-phenyl-3,8-dihydro-2H-furo[3,4-g][1,4]benzodioxin-6-one

InChI

InChI=1S/C16H12O4/c17-16-12-9-14-13(18-6-7-19-14)8-11(12)15(20-16)10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2

InChI Key

BLKFFRACXNUWCT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(OC(=O)C3=C2)C4=CC=CC=C4

Origin of Product

United States

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